molecular formula C11H15N3O4 B2885236 N-(2-Hydrazino-2-oxoethyl)-3,4-dimethoxybenzamide CAS No. 223675-89-6

N-(2-Hydrazino-2-oxoethyl)-3,4-dimethoxybenzamide

Cat. No. B2885236
CAS RN: 223675-89-6
M. Wt: 253.258
InChI Key: LKQWCGBEIQYYQR-UHFFFAOYSA-N
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Description

“N-(2-Hydrazino-2-oxoethyl)benzamide” is an organic compound with the CAS Number: 2443-68-7 . It is used in the chemical field as an amine removal reagent in organic synthesis, and can also be used to generate biologically active compounds .


Synthesis Analysis

“N-(2-Hydrazino-2-oxoethyl)benzamide” can be prepared by reacting benzoyl chloride with hydrazine .


Physical And Chemical Properties Analysis

“N-(2-Hydrazino-2-oxoethyl)benzamide” is a solid with white crystals or crystalline powder. It has good solubility in formic acid and relatively low solubility in water .

Scientific Research Applications

Anti-Inflammatory and Analgesic Applications

N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide: derivatives have been studied for their potential as anti-inflammatory and analgesic agents. These compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory process. By modulating these enzymes, the derivatives can potentially reduce inflammation and pain .

Anticancer Activity

The compound has shown promise in anticancer research. Derivatives have been tested against various cancer cell lines, exhibiting potent anti-cancer activity. The mechanism involves the inhibition of cell proliferation, migration, apoptosis, and angiogenesis, which are crucial for tumor growth .

Antioxidant Properties

Research indicates that N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide and its derivatives possess antioxidant properties. This is significant because oxidative stress is implicated in numerous diseases, including neurodegenerative disorders and cancer. Antioxidants can neutralize free radicals, preventing cellular damage .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds. These synthesized molecules have shown significant potential in pharmaceutical applications, particularly as anti-inflammatory and analgesic agents due to their COX enzyme inhibition.

Biomedical Polymer Applications

Derivatives of N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide have been explored in the synthesis of biodegradable polyesteramides. These polymers have functional groups that can be tailored for specific uses in biomedical fields, such as drug delivery systems.

Molecular Docking Studies

The compound has been used in molecular docking studies to predict the interaction between the compound and target proteins. This is crucial in drug design, as it helps in understanding the binding affinities and potential efficacy of new drugs .

Safety and Hazards

There is no clear report of toxicity for “N-(2-Hydrazino-2-oxoethyl)benzamide”, but as a chemical substance, appropriate safety measures still need to be taken when using. It may be irritating to the eyes, skin, and respiratory tract, so avoid contact with it. Wear appropriate protective equipment, such as gloves and glasses, when handling .

properties

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-17-8-4-3-7(5-9(8)18-2)11(16)13-6-10(15)14-12/h3-5H,6,12H2,1-2H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQWCGBEIQYYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide

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